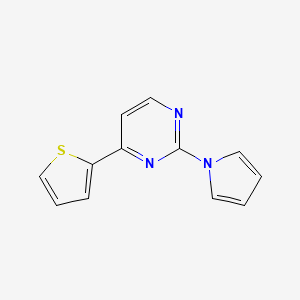

2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine is a compound that incorporates pyrrole and thiophene moieties into a pyrimidine scaffold. This structure is of interest due to its potential applications in charge transfer materials, antitumor agents, and as an intermediate in the synthesis of small molecule drugs .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions that can include halogenation, Suzuki coupling, and nucleophilic substitution. For instance, a method for synthesizing 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine involves starting from commercially available pyrimidine-2, 4, 6(1H, 3H, 5H)-trione and proceeding through halogenation, coupling, and nucleophilic reactions to achieve high yields . Another approach for creating a library of 2,4,5-substituted pyrimidines uses a one-pot, three-component reaction, indicating the versatility and potential for combinatorial synthesis of pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents influencing the overall shape and electronic properties. For example, the structure of a related compound, [2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl]-4,6-di(thiophen-2-yl)-pyrimidine, was determined using X-ray methods, which is crucial for understanding the electronic and steric effects that govern the compound's reactivity and function .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a range of chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating diverse libraries of compounds with potential biological activity. For instance, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-pyrrolo[2,3-d]pyrimidines involves oxidative addition reactions and deprotection steps to append various aryl thiols to the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of thiophene and pyrrole moieties can affect the electronic properties, such as the HOMO-LUMO energy gap, which is important for charge transfer applications. Quantum chemical investigations have shown that elongating the pi-backbone and employing a push-pull strategy can improve intra-molecular charge transfer and tune the electronic and photophysical properties of these compounds . Additionally, the presence of substituents like chloro, nitro, and trifluoromethyl groups can significantly alter the reactivity and potential applications of these molecules .

Scientific Research Applications

Liquid Crystalline Behavior

2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine derivatives have been studied for their unique liquid crystalline (LC) behavior. The incorporation of heterocyclic rings, such as the thiophene ring, has shown to influence the LC behavior significantly. Modifications in the structure, such as the introduction of an alkyl group at specific positions in the thiophene ring, have led to a change in the melting points and the exhibition of various tilted smectic phases, including SmI, SmC, and SmCalt phases. This indicates the potential of these compounds in the development of new materials with tailored liquid crystalline properties (Sharma, Lacey, & Wilson, 2003).

Antioxidant and Anti-inflammatory Properties

Certain derivatives of this compound have demonstrated potent antioxidant and anti-inflammatory activities. The synthesis of specific pyrimidine-2-thiol, pyrazole, and pyran derivatives has led to compounds exhibiting promising activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, indicating their potential use in therapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).

Crystal Structure and Molecular Interactions

The crystal structure of certain this compound derivatives has been analyzed, revealing how the molecules are linked in the crystal via specific hydrogen bonds, forming chains or networks. This knowledge is crucial for understanding the material properties and could be beneficial in designing materials for specific applications, such as pharmaceuticals (Elgemeie, Salah, Mohamed, & Jones, 2015).

Charge Transfer Materials

The derivatives of this compound have been investigated for their charge transfer properties. The modification of the molecular structure to elongate the pi-backbone and the implementation of push–pull strategies have led to enhanced intra-molecular charge transfer, reducing the HOMO–LUMO energy gap. This makes these derivatives potential candidates for use in electronic materials, such as in the development of efficient charge transfer materials (Irfan, 2014).

Future Directions

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, which is present in 2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine, have been reported to interact with various biological targets . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

For example, pyrrolidine derivatives can bind to their targets due to their stereochemistry and the spatial orientation of their substituents .

Biochemical Pathways

For instance, some enzymes involved in the production of sphingosine 1-phosphate, a signaling molecule implicated in cancer progression and immune cell chemotaxis, have been identified as potential targets of pyrrolidine derivatives .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

For example, some pyrrolidine derivatives have been reported to reduce the cell population in the G2/M phase and increase the cell population in the G0/G1 phase, as well as inhibit the anti-apoptotic protein Bcl-2 .

properties

IUPAC Name |

2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXWMWZYIVLUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)

![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)